molecular formula C23H21N3O B11343260 2-[(4-methylphenyl)amino]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methylphenyl)amino]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11343260
M. Wt: 355.4 g/mol
InChI Key: LFMCUXTZFLPIGS-MDZDMXLPSA-N
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Description

2-[(4-Methylphenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylethenyl group, and a methylphenylamino group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a suitable aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Attachment of the Methylphenylamino Group: This step involves the nucleophilic substitution of an appropriate amine with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one
  • 2-[(4-Methoxyphenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one
  • 2-[(4-Fluorophenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one

Uniqueness

2-[(4-Methylphenyl)amino]-7-[(1E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-5-one is unique due to the presence of the methyl group on the phenylamino moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-methylanilino)-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H21N3O/c1-16-7-11-19(12-8-16)25-23-24-15-20-21(26-23)13-18(14-22(20)27)10-9-17-5-3-2-4-6-17/h2-12,15,18H,13-14H2,1H3,(H,24,25,26)/b10-9+

InChI Key

LFMCUXTZFLPIGS-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4

Origin of Product

United States

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